molecular formula C18H21N3O3S B12256046 Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate

Benzyl 2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetate

Cat. No.: B12256046
M. Wt: 359.4 g/mol
InChI Key: DVBVSRHNHAUFRF-UHFFFAOYSA-N
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Description

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a benzyl group, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(morpholin-4-yl)pyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where benzyl chloride reacts with the intermediate compound.

    Esterification: The final step involves esterification to form the acetate ester, typically using acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various benzyl derivatives.

Scientific Research Applications

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Industry: The compound is used as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 4-MORPHOLIN-4-YL-3-NITRO-1-PHENYL-1H-QUINOLIN-2-ONE

Uniqueness

BENZYL 2-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

benzyl 2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H21N3O3S/c1-14-11-16(21-7-9-23-10-8-21)20-18(19-14)25-13-17(22)24-12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3

InChI Key

DVBVSRHNHAUFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC2=CC=CC=C2)N3CCOCC3

solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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